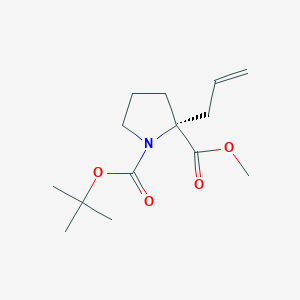
3'-deoxy-4-O-methylsappanol
Übersicht
Beschreibung
3’-Deoxy-4-O-methylsappanol is a homoisoflavonoid compound isolated from the wood of Caesalpinia japonica and Caesalpinia sappan . This compound is part of a larger group of phenolic constituents known for their diverse biological activities . Homoisoflavonoids like 3’-deoxy-4-O-methylsappanol have been studied for their potential medicinal properties, including anti-inflammatory, antioxidant, and antimicrobial effects .
Wirkmechanismus
Target of Action
The primary target of 3’-Deoxy-4-O-methylsappanol is melanoma HMV II cells . This compound shows cytotoxicity against these cells . Melanoma cells are responsible for melanoma, a type of skin cancer. The compound’s interaction with these cells plays a crucial role in its mechanism of action.
Mode of Action
3’-Deoxy-4-O-methylsappanol interacts with melanoma HMV II cells, exhibiting cytotoxicity . It also has significant anti-melanogenic activities
Biochemical Pathways
Given its anti-melanogenic activity, it can be inferred that it may influence the pathways related to melanin synthesis . Melanin is a pigment responsible for the color of the skin, hair, and eyes. By affecting these pathways, the compound could potentially alter melanin production, leading to its anti-melanogenic effects.
Result of Action
3’-Deoxy-4-O-methylsappanol shows cytotoxicity against melanoma HMV II cells and has significant anti-melanogenic activities . This suggests that the compound may lead to cell death in melanoma cells and reduce melanin production, potentially leading to a decrease in the progression of melanoma.
Biochemische Analyse
Biochemical Properties
3’-Deoxy-4-O-methylsappanol plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in melanin synthesis. It has been shown to inhibit tyrosinase, an enzyme critical for melanin production, thereby exhibiting anti-melanogenic properties . Additionally, 3’-Deoxy-4-O-methylsappanol interacts with various phenolic constituents, contributing to its cytotoxic effects on melanoma cells .
Cellular Effects
3’-Deoxy-4-O-methylsappanol exerts significant effects on various cell types and cellular processes. It has demonstrated cytotoxicity against melanoma HMV II cells with an IC50 value of 50.4 μM . This compound influences cell function by inhibiting melanin synthesis, which is crucial for pigmentation in cells . Furthermore, 3’-Deoxy-4-O-methylsappanol affects cell signaling pathways and gene expression related to melanin production .
Molecular Mechanism
The molecular mechanism of 3’-Deoxy-4-O-methylsappanol involves its binding interactions with tyrosinase, leading to enzyme inhibition . This inhibition results in decreased melanin synthesis, contributing to its anti-melanogenic effects . Additionally, 3’-Deoxy-4-O-methylsappanol may interact with other biomolecules, influencing gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Deoxy-4-O-methylsappanol have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3’-Deoxy-4-O-methylsappanol vary with different dosages in animal models. At moderate doses, it exhibits cytotoxicity against melanoma cells, while higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds is essential for optimizing its therapeutic potential and minimizing side effects .
Metabolic Pathways
3’-Deoxy-4-O-methylsappanol is involved in metabolic pathways related to melanin synthesis. It interacts with enzymes such as tyrosinase, affecting metabolic flux and metabolite levels . The compound’s role in these pathways contributes to its anti-melanogenic and cytotoxic properties .
Transport and Distribution
Within cells and tissues, 3’-Deoxy-4-O-methylsappanol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its biological activity .
Subcellular Localization
3’-Deoxy-4-O-methylsappanol’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3’-Deoxy-4-O-methylsappanol can be isolated from the heartwood of Caesalpinia japonica and Caesalpinia sappan through extraction and purification processes . The isolation involves the use of solvents such as methanol (MeOH) and subsequent chromatographic techniques to purify the compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3’-Deoxy-4-O-methylsappanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce 3’-deoxy-4-O-methylsappanol.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the reactivity and properties of homoisoflavonoids.
Biology: Research has shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: It has been investigated for its antimicrobial properties and potential use in treating infections.
Vergleich Mit ähnlichen Verbindungen
3’-Deoxy-4-O-methylsappanol can be compared with other homoisoflavonoids such as sappanol, episappanol, 4-O-methylsappanol, and 4-O-methylepisappanol . These compounds share similar structural features but differ in their specific functional groups and stereochemistry . The uniqueness of 3’-deoxy-4-O-methylsappanol lies in its specific substitution pattern, which contributes to its distinct biological activities .
List of Similar Compounds
- Sappanol
- Episappanol
- 4-O-Methylsappanol
- 4-O-Methylepisappanol
- Sappanones A and B
- Sappanchalcone
- 3-Deoxysappanchalcone
- Isoliquiritigenin
- Butein
- Brazilin
- Protosappanins A, B, and C
Eigenschaften
IUPAC Name |
(3R,4S)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-21-16-14-7-6-13(19)8-15(14)22-10-17(16,20)9-11-2-4-12(18)5-3-11/h2-8,16,18-20H,9-10H2,1H3/t16-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDMATSOBGRQDO-DLBZAZTESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131312 | |
| Record name | (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112408-68-1 | |
| Record name | (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112408-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol](/img/structure/B3082360.png)








![4-[(Butylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B3082426.png)

